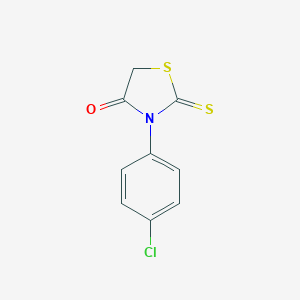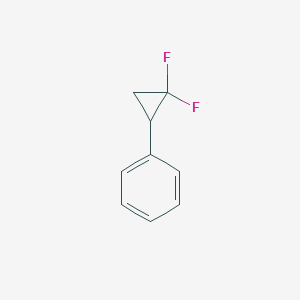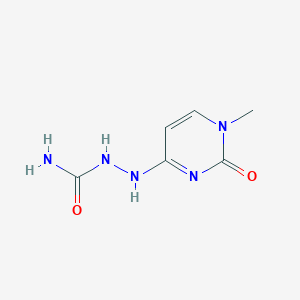
Flavensomycinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavensomycinic acid is a natural product that belongs to the family of flavonoids. This compound has been isolated from the fermentation broth of Streptomyces sp. and has been found to possess various biological activities. In recent years, flavensomycinic acid has attracted a lot of attention due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of flavensomycinic acid is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways. For instance, flavensomycinic acid has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been found to activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
Flavensomycinic acid has been found to possess various biochemical and physiological effects. For instance, it has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using flavensomycinic acid in lab experiments is its potential as a therapeutic agent for various diseases. However, there are several limitations to its use in lab experiments. For instance, its complex structure makes its synthesis challenging and time-consuming. Moreover, its low solubility in water makes it difficult to use in in vitro experiments.
Future Directions
There are several future directions for the research on flavensomycinic acid. One of the major directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail. Moreover, there is a need to develop more efficient methods for its synthesis to facilitate its use in lab experiments.
Conclusion:
In conclusion, flavensomycinic acid is a natural product that possesses various biological activities. Its potential as a therapeutic agent for various diseases has attracted a lot of attention in recent years. However, more research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
Synthesis Methods
The synthesis of flavensomycinic acid is a challenging task due to its complex structure. However, several methods have been developed for its synthesis. The most commonly used method involves the use of Streptomyces sp. fermentation broth, which is then subjected to various purification steps to isolate flavensomycinic acid. Another method involves the use of chemical synthesis, which is a more time-consuming and expensive process.
Scientific Research Applications
Flavensomycinic acid has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported the potential of flavensomycinic acid as a therapeutic agent for various diseases. For instance, flavensomycinic acid has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
14670-20-3 |
|---|---|
Product Name |
Flavensomycinic acid |
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
methyl (E)-4-[(2,5-dioxocyclopentyl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+ |
InChI Key |
NKFPNPQGHAOUET-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1C(=O)CCC1=O |
SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Canonical SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)


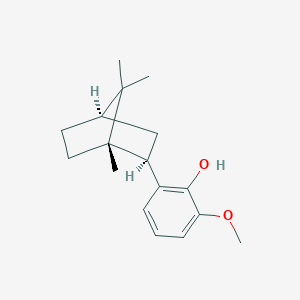

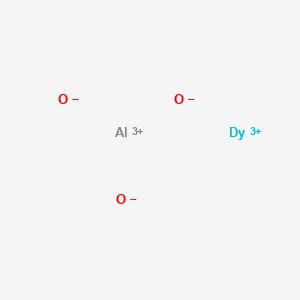
![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
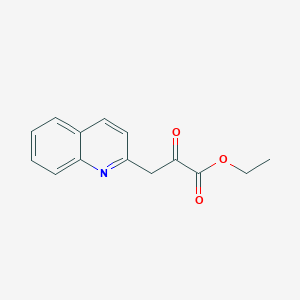
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
